molecular formula C15H17N3 B1392713 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1242879-21-5

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No. B1392713
M. Wt: 239.32 g/mol
InChI Key: KUUMNUGMHUBKRG-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” is a nitrogen-containing heterocycle . It’s part of the pyrazine family, which is known for its wide range of applications in pharmaceuticals, organic materials, and bioactive molecules .

Scientific Research Applications

Synthesis and Scaffold Development

  • Tetrahydropyrido[2,3-b]pyrazine scaffolds, related to 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, are synthesized using sequential reactions involving pentafluoropyridine, sodium phenylsulfinate, and diamines. These scaffolds demonstrate potential in various polysubstituted [6,6]-ring fused systems, contributing to the development of new chemical entities in drug discovery (Baron et al., 2005).

  • A methodology for synthesizing tetrahydropyrido[2,3-b]pyrazine scaffolds from tetrafluoropyridine derivatives has been developed. This method is adaptable and convenient for creating polyfunctional scaffolds of interest in life science discovery, particularly in the context of low molecular weight, polyfunctional heterocyclic derivatives (Hargreaves et al., 2007).

Chemical Properties and Interactions

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds, closely related to the chemical structure , have been synthesized and demonstrated potential in forming poly-substituted tetrahydropyridopyrazines. This highlights the versatility of the polyfluorinated ring-fused pyridine system as a scaffold in the synthesis of diverse pyridopyrazine derivatives (Sandford et al., 2005).

  • Studies on compounds like 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene, which share structural similarities with 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, reveal insights into molecular structures and arrangements, contributing to the understanding of such chemical entities in crystalline forms (Gasser & Stoeckli-Evans, 2004).

Application in Molecular Synthesis and Analysis

  • Novel synthetic methodologies have been developed for elaborating the pyrido[2,3-b]-pyrazine skeleton, which are relevant to the study of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. These methods are crucial in the context of advanced molecular synthesis and structural analysis (Couture & Grandclaudon, 1991).

  • The synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives with chiral substituents demonstrates the potential of such compounds in creating complex molecular structures with specific characteristics, indicating their applicability in advanced chemical synthesis (Kurkin et al., 2009).

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)11-18-10-9-16-14-3-2-8-17-15(14)18/h2-8,16H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUMNUGMHUBKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 3
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 4
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 5
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 6
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

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